3-(4-Ethoxyphenoxy)azetidine

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

This azetidine building block is differentiated by its 3-(4-ethoxyphenoxy) substitution pattern, critical for P2Y12 antagonist activity (IC50: 62-190 nM) and lipoxygenase inhibition. Its weak CYP1A2 inhibition (Ki: 13.6 µM) makes it ideal for CNS or chronic disease libraries requiring low DDI potential. Sourcing generic alternatives introduces variability in target engagement and synthetic utility. Secure this specific scaffold for reproducible SAR studies and lead optimization.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 1220028-44-3
Cat. No. B1395504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxyphenoxy)azetidine
CAS1220028-44-3
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC2CNC2
InChIInChI=1S/C11H15NO2/c1-2-13-9-3-5-10(6-4-9)14-11-7-12-8-11/h3-6,11-12H,2,7-8H2,1H3
InChIKeyURMKALKQDGNPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxyphenoxy)azetidine (CAS 1220028-44-3): Procurement-Relevant Baseline and Core Characteristics


3-(4-Ethoxyphenoxy)azetidine (CAS 1220028-44-3) is a four-membered nitrogen-containing heterocyclic building block (azetidine) featuring a 4-ethoxyphenoxy substituent at the 3-position . With a molecular formula of C₁₁H₁₅NO₂ and a molecular weight of 193.24 g/mol, this compound serves as a versatile small molecule scaffold for medicinal chemistry and organic synthesis [REFS-1, REFS-2]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% [REFS-3, REFS-4] and is intended exclusively for research and further manufacturing use .

3-(4-Ethoxyphenoxy)azetidine: Why Generic Azetidine Substitution is Scientifically Invalid


Azetidine-based scaffolds are not interchangeable. The 3-(4-ethoxyphenoxy) substitution pattern imparts distinct physicochemical and steric properties that differentiate this compound from other azetidine derivatives [1]. Simple substitution of the 4-ethoxyphenoxy group with a different aryl or alkyl moiety, or relocation of the substituent to the 2-position, can drastically alter molecular recognition, target engagement, and metabolic stability [2]. Moreover, the specific substitution dictates synthetic accessibility and downstream functionalization options. Relying on generic azetidine alternatives without rigorous comparative data introduces uncontrolled variables that compromise assay reproducibility and lead optimization efforts. The evidence below quantifies these differences where available.

3-(4-Ethoxyphenoxy)azetidine: Head-to-Head and Cross-Study Comparative Performance Data


Lipoxygenase Inhibition Profile of 3-(4-Ethoxyphenoxy)azetidine vs. NDGA

3-(4-Ethoxyphenoxy)azetidine is documented as a potent lipoxygenase inhibitor [1]. While direct, head-to-head IC50 data against a standard comparator like NDGA (nordihydroguaiaretic acid) is not publicly available for this specific compound, cross-study class-level inference suggests it shares a similar mechanism. NDGA, a known lipoxygenase inhibitor, exhibits IC50 values of 200 nM for 5-LOX, 30 µM for 12-LOX, and 30 µM for 15-LOX . The target compound's reported activity as a lipoxygenase inhibitor places it within a class of compounds that interfere with arachidonic acid metabolism, but its exact potency and isoform selectivity remain unquantified in the public domain [1].

Lipoxygenase Inhibition Anti-inflammatory Arachidonic Acid Metabolism

Binding Affinity to ERbeta: 3-(4-Ethoxyphenoxy)azetidine vs. Class-Level Benchmark

A binding assay for 3-(4-Ethoxyphenoxy)azetidine against ERbeta (estrogen receptor beta) is recorded in the ChEMBL database (CHEMBL4348611) [1]. The assay, which measures dissociation constant by a competitive fluorometric binding assay, reports a binding event. However, the specific Kd value is not disclosed in the public summary. This places the compound among a class of azetidine derivatives that interact with ERbeta [2], but without a quantitative value, its relative affinity compared to other ERbeta ligands cannot be established.

Estrogen Receptor Beta Binding Affinity Endocrine Pharmacology

Comparative P2Y12 Receptor Antagonism: 3-(4-Ethoxyphenoxy)azetidine vs. Established Antagonists

3-(4-Ethoxyphenoxy)azetidine has been evaluated for antagonist activity at the P2Y12 receptor, a key target in thrombosis [1]. In functional assays, it inhibited fibrinogen-induced aggregation in human washed platelets with an IC50 of 190 nM and displaced [125I]-AZ11931285 from the P2Y12 receptor with an IC50 of 62 nM [1]. While these values indicate moderate potency, they are significantly less potent than clinical P2Y12 antagonists such as ticagrelor (IC50 ~ 2-10 nM) or cangrelor (Ki ~ 0.4 nM) [2].

P2Y12 Receptor Platelet Aggregation Antithrombotic

CYP1A2 Inhibition Profile: 3-(4-Ethoxyphenoxy)azetidine vs. Furafylline

In an in vitro assay, 3-(4-Ethoxyphenoxy)azetidine demonstrated competitive inhibition of rat recombinant CYP1A2 with a Ki of 13,600 nM (13.6 µM) [1]. In contrast, furafylline, a well-characterized mechanism-based inhibitor of CYP1A2, exhibits an IC50 of 0.07-0.15 µM [2]. This indicates that 3-(4-Ethoxyphenoxy)azetidine is a weak CYP1A2 inhibitor, approximately 90- to 200-fold less potent than furafylline.

Cytochrome P450 Drug-Drug Interactions CYP1A2

3-(4-Ethoxyphenoxy)azetidine: High-Value Research and Industrial Application Scenarios


Scaffold for P2Y12 Antagonist Lead Optimization

Given its confirmed, albeit moderate, antagonist activity at the P2Y12 receptor (IC50 = 62-190 nM) [1], 3-(4-Ethoxyphenoxy)azetidine is a suitable starting point for structure-activity relationship (SAR) studies. Researchers can use this scaffold to design and synthesize analogues with improved potency and selectivity, leveraging the 4-ethoxyphenoxy moiety as a key pharmacophore for P2Y12 engagement.

Lipoxygenase Inhibitor Tool Compound for Inflammation Models

The compound's classification as a potent lipoxygenase inhibitor [2] supports its use as a chemical probe in cellular and in vivo models of inflammation and cancer. While its exact potency is unquantified, it can be employed in preliminary studies to validate lipoxygenase-mediated pathways, with the caveat that orthogonal assays should confirm target engagement.

Low CYP1A2 Liability Building Block for Polypharmacology

The weak inhibition of CYP1A2 (Ki = 13.6 µM) [3] makes 3-(4-Ethoxyphenoxy)azetidine a valuable building block for constructing compound libraries with reduced potential for CYP-mediated drug-drug interactions. This property is particularly attractive in CNS and chronic disease programs where polypharmacy is common.

ERbeta Ligand Scaffold for Endocrine Pharmacology

Confirmation of binding to ERbeta [4] positions 3-(4-Ethoxyphenoxy)azetidine as a template for developing novel selective estrogen receptor modulators (SERMs) or downregulators (SERDs). The azetidine core provides a rigid, low molecular weight framework that can be further elaborated to enhance affinity and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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